molecular formula C25H30N2O5 B3700988 N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide

N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B3700988
M. Wt: 438.5 g/mol
InChI Key: LVNNXJJKWZBAFS-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, methoxyphenyl group, and dimethoxybenzamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,4-dimethoxybenzoyl chloride and an appropriate azepane derivative in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity samples suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)-3-(azepan-1-yl)propanamide
  • 3-(azepan-1-yl)propanoic acid
  • N-[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]-3-methylpyridinium chloride

Uniqueness

N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-30-20-11-8-18(9-12-20)16-21(25(29)27-14-6-4-5-7-15-27)26-24(28)19-10-13-22(31-2)23(17-19)32-3/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,26,28)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNNXJJKWZBAFS-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)N2CCCCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)N2CCCCCC2)/NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide
Reactant of Route 4
N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide
Reactant of Route 5
N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide
Reactant of Route 6
N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.